Ginsenoside Ra3

Description

Source Materials and Sample Preparation

The primary sources for Ginsenoside Ra3 are various species of the Panax genus. The concentration of this and other ginsenosides (B1230088) can vary significantly depending on the species, the specific part of the plant used, and how the plant material is processed.

Ginsenoside Ra3 has been successfully isolated from several Panax species, most notably Panax ginseng (Asian Ginseng) and Panax notoginseng. researchgate.net While the roots are the most commonly utilized part of the ginseng plant for ginsenoside extraction, other parts such as leaves and inflorescences (flower clusters) have also been found to contain this compound. researchgate.netkspbtjpb.org

Specifically, research has identified malonyl-ginsenoside Ra3 in the fresh roots of P. ginseng. mdpi.comresearchgate.netnih.govnih.gov Studies have also investigated the ginsenoside content in P. notoginseng inflorescences and leaves, noting that the extraction solvent plays a crucial role in the transformation of ginsenosides. researchgate.net For instance, water extraction of P. notoginseng inflorescences and leaves can lead to the transformation of Ginsenoside Ra3 into a compound referred to as PN03. researchgate.net The cultivation period of the plant, often ranging from 4 to 6 years, also influences the composition of secondary metabolites like ginsenosides. microbialcell.comnih.gov

Proper pre-treatment and drying of the plant material are critical for preserving the integrity of ginsenosides. Fresh ginseng has a high moisture content, making it susceptible to degradation from mold and bacteria. mdpi.com Therefore, drying is a crucial step to ensure long-term storage and maintain the quality of the active compounds. nih.gov

Several drying methods are employed, each affecting the final chemical profile of the ginseng product:

Air Drying: This traditional method can produce what is known as "white ginseng." microbialcell.comnih.gov

Steaming and Heating: This process, which involves steaming the roots at 98°C–100°C for 2-3 hours followed by drying, results in "red ginseng." microbialcell.comnih.gov This method is thought to enhance the biological activity of the ginseng. microbialcell.comnih.gov

Puffing: This technique has been shown to increase the extraction yield of ginsenosides. jmb.or.kr

Other Methods: Various other drying techniques such as natural air drying, hot-air drying, vacuum drying, microwave vacuum drying, and vacuum freeze drying are also used, with each method having a different impact on the volatile organic compounds and appearance of the final product. mdpi.com For instance, vacuum freeze drying is noted to be beneficial for color and appearance retention. mdpi.com

The preparation of the material for extraction typically involves grinding the dried roots into a fine powder to increase the surface area, which facilitates more efficient extraction.

Extraction Techniques from Plant Matrix

The extraction of Ginsenoside Ra3 from the plant matrix can be achieved through both conventional and advanced methods. The choice of technique and solvent significantly impacts the yield and purity of the final product.

Traditional methods for extracting ginsenosides often involve the use of various solvents. These methods are widely used due to their simplicity and cost-effectiveness. nih.govdeepdyve.com

Methanol and Ethanol (B145695): These are common solvents used for ginsenoside extraction. mdpi.comnih.govnih.gov For example, a methanolic extract of fresh P. ginseng roots has been used to isolate malonyl-ginsenoside Ra3. mdpi.comresearchgate.netresearchgate.net In some procedures, a 70% ethanol solution is used for extraction with the aid of sonication. kspbtjpb.org

Water: Hot water extraction is another conventional method. nih.gov It has been shown that pressurized hot water can extract a significant yield of saponins (B1172615). purdue.edu However, water extraction can also lead to the transformation of certain ginsenosides. researchgate.net

Solvent Systems: Mixtures of solvents are also employed. For instance, a common system for purification involves partitioning the initial extract between different organic solvents and water. nih.gov

The table below summarizes common conventional solvents used for ginsenoside extraction.

| Solvent/System | Plant Source Example | Reference |

| Methanol | Panax ginseng fresh roots | mdpi.comresearchgate.netresearchgate.net |

| 70% Ethanol | Panax ginseng roots and leaves | kspbtjpb.org |

| Water | Panax quinquefolius roots | nih.gov |

| n-butanol-saturated water | Panax quinquefolius | purdue.edu |

To overcome the limitations of conventional methods, such as long extraction times and the use of large volumes of solvents, several advanced extraction technologies have been developed. deepdyve.comscispace.com These methods often offer higher efficiency and are considered "green extraction" techniques. scispace.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses high temperature and pressure to reduce extraction time and solvent consumption. alfachemic.com It has been shown to be more effective than ultrasonic-assisted extraction for recovering ginsenosides. purdue.edu

Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. alfachemic.com

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. researchgate.net This method is selective and leaves no residual solvent. researchgate.net

Other advanced techniques include ultrasound-assisted extraction (UAE), pulsed electric field assisted extraction (PEF), and enzyme-assisted extraction (EAE). scispace.comnih.gov

Optimizing extraction parameters is crucial for maximizing the yield and purity of Ginsenoside Ra3. Key parameters that are often adjusted include the type of solvent, extraction temperature, extraction time, and pressure. nih.govnih.gov

Response Surface Methodology (RSM) is a statistical approach that has been successfully used to optimize the extraction of ginsenosides. nih.govnih.gov For example, one study using RSM to optimize accelerated solvent extraction (ASE) for ginsenosides from cultivated wild ginseng identified the following optimal conditions:

Ethanol concentration: 88.64%

Extraction temperature: 105.98°C and 129.66°C

Extraction time: 28.77 and 15.92 minutes

Pressure: 1,500 psi nih.govnih.govresearchgate.net

The results of such optimization studies demonstrate that a combination of factors, including solvent concentration, temperature, and time, significantly affects the extraction efficiency. nih.govplos.org For instance, it was found that for certain ginsenosides, a longer extraction time at a specific ethanol concentration led to higher yields. plos.org

The following table presents an example of optimized parameters from a study on ginsenoside extraction.

| Parameter | Optimal Value for Sum of Ginsenosides (Rg1, Rb1, Rg3) | Optimal Value for Total Ginsenosides |

| Ethanol Concentration | 88.64% | 88.64% |

| Extraction Temperature | 105.98°C | 129.66°C |

| Extraction Time | 28.77 min | 15.92 min |

| Data from a study optimizing Accelerated Solvent Extraction (ASE). nih.govnih.gov |

Properties

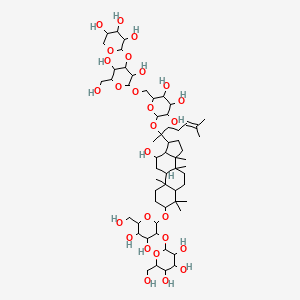

IUPAC Name |

2-[2-[[17-[2-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H100O27/c1-24(2)10-9-14-59(8,86-53-46(75)42(71)39(68)31(82-53)23-78-51-47(76)48(40(69)30(21-62)79-51)84-50-44(73)36(65)27(64)22-77-50)25-11-16-58(7)35(25)26(63)18-33-56(5)15-13-34(55(3,4)32(56)12-17-57(33,58)6)83-54-49(43(72)38(67)29(20-61)81-54)85-52-45(74)41(70)37(66)28(19-60)80-52/h10,25-54,60-76H,9,11-23H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNSGRLNZDSQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H100O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316957 | |

| Record name | Ginsenoside Ra3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1241.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Ra3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90985-77-6 | |

| Record name | Ginsenoside Ra3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90985-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Ra3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ginsenoside Ra3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Biotransformation of Ginsenoside Ra3

Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis Pathways

The journey to forming ginsenoside Ra3 begins with the fundamental building blocks of triterpenoids. This process is a testament to the elegant efficiency of plant metabolic networks.

Mevalonic Acid (MVA) Pathway Contribution to Isoprenoid Precursors

The biosynthesis of ginsenosides (B1230088), including Ra3, predominantly occurs through the mevalonic acid (MVA) pathway, which operates in the cytosol of plant cells. nih.govoup.comjscimedcentral.com This pathway is responsible for producing the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.comresearchgate.netnih.govnih.gov The process initiates with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). jscimedcentral.com This intermediate is then reduced to mevalonate, which, after a series of phosphorylation and decarboxylation steps, yields IPP. jscimedcentral.com IPP can then be converted to DMAPP. researchgate.netnih.gov Although plants also possess a plastid-based methylerythritol phosphate (B84403) (MEP) pathway for synthesizing these precursors, studies using carbon isotopes have indicated that the MVA pathway is the primary contributor to ginsenoside biosynthesis. nih.govjscimedcentral.comnih.gov

Enzymatic Steps from Squalene (B77637) to Dammarenediol

The isoprenoid precursors, IPP and DMAPP, are the starting point for constructing the carbon skeleton of ginsenosides. Two molecules of IPP and one molecule of DMAPP are condensed to form farnesyl diphosphate (B83284) (FPP). nih.govwikipedia.org Subsequently, two molecules of FPP are joined together in a head-to-head condensation reaction catalyzed by squalene synthase to produce squalene, a linear 30-carbon molecule. nih.govoup.commdpi.comacademicjournals.org Squalene then undergoes epoxidation by squalene epoxidase to form 2,3-oxidosqualene (B107256). nih.govacademicjournals.orgoup.com This cyclization precursor is a critical branch point in triterpenoid synthesis. researchgate.net

The formation of the characteristic dammarane-type backbone of ginsenoside Ra3 is initiated by the cyclization of 2,3-oxidosqualene. This crucial step is catalyzed by a specific oxidosqualene cyclase (OSC) known as dammarenediol-II synthase. mdpi.comacademicjournals.orgoup.comresearchgate.netresearchgate.net This enzyme facilitates the conversion of the linear 2,3-oxidosqualene into the tetracyclic structure of (20S)-dammarenediol. nih.gov

Role of Oxidosqualene Cyclases (OSCs) in Aglycone Formation

Oxidosqualene cyclases are a diverse family of enzymes that play a pivotal role in generating the vast array of triterpenoid skeletons found in nature. mdpi.comfrontiersin.org They catalyze the cyclization of 2,3-oxidosqualene, which is a committed step in the biosynthesis of both phytosterols (B1254722) and triterpenoids. mdpi.com In the context of ginsenoside biosynthesis, dammarenediol-II synthase is the key OSC that produces the dammarane-type aglycone, which serves as the foundational structure for a multitude of ginsenosides, including Ra3. mdpi.comresearchgate.net The cyclization of 2,3-oxidosqualene can result in over 100 different triterpenoid skeletons, highlighting the remarkable catalytic diversity of OSCs. mdpi.com

Glycosylation and Diversification of Ginsenoside Structures

Once the dammarenediol aglycone is formed, it undergoes a series of modifications that lead to the vast diversity of ginsenosides. These modifications are primarily carried out by two key enzyme families: UDP-glycosyltransferases and cytochrome P450s.

Function of UDP-Glycosyltransferases (UGTs) in Sugar Moiety Attachment

The attachment of sugar moieties, a process known as glycosylation, is a critical step in the biosynthesis of ginsenosides and is catalyzed by UDP-glycosyltransferases (UGTs). mdpi.comoup.comoup.commdpi.com These enzymes transfer a sugar molecule from a UDP-sugar donor to an acceptor molecule, such as the dammarenediol aglycone. oup.com This process not only increases the solubility and stability of the ginsenosides but also significantly contributes to their structural diversity and biological activity. oup.comoup.com Different UGTs exhibit specificity for both the sugar donor and the acceptor molecule, as well as the position of attachment on the aglycone. oup.com For instance, in the biosynthesis of other ginsenosides, specific UGTs have been identified that sequentially add glucose moieties to the C3 and C20 hydroxyl groups of the protopanaxadiol (B1677965) aglycone. oup.comoup.comnih.gov The biotransformation of ginsenoside Ra3 can involve the selective cleavage of the β-(1→2)-glucosidic linkage at the C-3 position, leading to the formation of other ginsenosides. acs.orgnih.gov

Involvement of Cytochrome P450s (CYP450s)

Cytochrome P450 monooxygenases (CYP450s) are a superfamily of enzymes that play a crucial role in the oxidation and hydroxylation reactions that further diversify the ginsenoside structures. mdpi.comfrontiersin.orgnih.gov These enzymes introduce hydroxyl groups at specific positions on the dammarenediol skeleton, creating different aglycone precursors. For example, protopanaxadiol synthase (a CYP450 enzyme, specifically CYP716A47) catalyzes the hydroxylation of dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD). mdpi.comoup.comfrontiersin.orgoup.com Another CYP450, protopanaxatriol (B1242838) synthase (CYP716A53v2), can then hydroxylate PPD at the C-6 position to yield protopanaxatriol (PPT). mdpi.comfrontiersin.orgoup.com These hydroxylated aglycones then serve as substrates for the UGTs, leading to the vast array of PPD-type and PPT-type ginsenosides. nih.govoup.com The specific combination of CYP450 and UGT activities ultimately determines the final structure of the ginsenoside produced, such as ginsenoside Ra3. mdpi.com

Table 1: Key Enzymes in Ginsenoside Ra3 Biosynthesis

| Enzyme Class | Specific Enzyme Example | Function |

|---|---|---|

| Isoprenoid Precursor Synthesis | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | Catalyzes a key step in the MVA pathway. researchgate.net |

| Squalene Synthesis | Squalene synthase (SS) | Condenses two molecules of farnesyl pyrophosphate to form squalene. nih.govoup.commdpi.comacademicjournals.org |

| Aglycone Formation | Dammarenediol-II synthase | Cyclizes 2,3-oxidosqualene to form the dammarenediol aglycone. mdpi.comacademicjournals.orgoup.comresearchgate.netresearchgate.net |

| Aglycone Modification | Protopanaxadiol synthase (CYP716A47) | Hydroxylates dammarenediol-II to form protopanaxadiol. mdpi.comoup.comfrontiersin.orgoup.com |

| Glycosylation | UDP-glycosyltransferases (UGTs) | Attach various sugar moieties to the aglycone. mdpi.comoup.comoup.commdpi.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetyl-CoA |

| Dammarenediol |

| Dammarenediol-II |

| Dimethylallyl pyrophosphate (DMAPP) |

| Farnesyl diphosphate (FPP) |

| Ginsenoside F2 |

| Ginsenoside Ra3 |

| Ginsenoside Rd |

| Ginsenoside Rg3 |

| Gypenoside XVII |

| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| Isopentenyl pyrophosphate (IPP) |

| Mevalonate |

| Notoginsenoside Fd |

| Notoginsenoside Fe |

| 2,3-Oxidosqualene |

| PN01 |

| PN02 |

| PN03 |

| Protopanaxadiol (PPD) |

| Protopanaxatriol (PPT) |

Biosynthesis of Malonyl Ginsenoside Ra3

Malonylated ginsenosides are naturally occurring acidic saponins (B1172615) found in fresh and air-dried ginseng roots. researchgate.netmdpi.com The addition of a malonyl group, a process known as malonylation, alters the physicochemical properties of the ginsenoside molecule. This modification can enhance water solubility, stabilize otherwise unstable structures, and facilitate the transport and storage of these compounds within the plant's vacuoles. nih.govsci-hub.se Malonyl-ginsenoside Ra3 has been successfully isolated from the fresh roots of Panax ginseng. researchgate.netnih.gov

The biosynthesis of malonyl ginsenoside Ra3 involves the enzymatic attachment of a malonyl group from a donor molecule, malonyl-coenzyme A (malonyl-CoA), to one of the glucose units on the ginsenoside Ra3 backbone. This reaction is catalyzed by a specific type of enzyme known as a malonyltransferase, which belongs to the broader class of acyltransferases. nih.govsci-hub.se Research indicates that for PPD-type ginsenosides, the malonyl residue is typically attached to the 6-position of a glucosyl unit. mdpi.com This acylation step is a crucial part of the secondary metabolism in Panax species, creating a diverse array of ginsenoside variants.

Intensive research into the genetic basis of ginsenoside malonylation has pointed to the BAHD acyltransferase superfamily as the key players. nih.govsci-hub.se This large family of plant-specific enzymes is named after its first four characterized members: BEAT (benzylalcohol O-acetyltransferase), AHCT (anthocyanin O-hydroxycinnamoyltransferase), HCBT (anthranilate N-hydroxycinnamoyl/benzoyltransferase), and DAT (deacetylvindoline 4-O-acetyltransferase). nih.govrsc.org

In a significant study on P. ginseng, 103 potential BAHD genes were identified through bioinformatics analysis. nih.govsci-hub.sersc.org These genes were found to be distributed across several clades, with a large portion (68 genes) having arisen from whole-genome duplication events, highlighting their evolutionary importance. nih.govsci-hub.se Through correlation analysis with ginsenoside biosynthesis pathways, seven specific genes from this family—PgBAHD4, PgBAHD45, PgBAHD65, PgBAHD74, PgBAHD90, PgBAHD97, and PgBAHD99—were identified as strong candidates for catalyzing the malonylation of ginsenosides. sci-hub.sersc.orgmdpi.com These findings provide a genetic foundation for understanding how malonyl-ginsenoside Ra3 and other related compounds are synthesized in ginseng. rsc.org

Interactive Data Table: Candidate Genes in Malonyl Ginsenoside Biosynthesis

Below is an interactive table detailing the BAHD superfamily genes identified as potential catalysts in malonyl ginsenoside formation.

| Gene ID | Family | Correlation with Malonyl Ginsenosides | Correlation with Biosynthesis Genes | Status |

| PgBAHD4 | BAHD | > 0.8 | > 0.9 | Candidate Gene |

| PgBAHD45 | BAHD | > 0.8 | > 0.9 | Candidate Gene |

| PgBAHD65 | BAHD | > 0.8 | > 0.9 | Candidate Gene |

| PgBAHD74 | BAHD | > 0.8 | > 0.9 | Candidate Gene |

| PgBAHD90 | BAHD | > 0.8 | > 0.9 | Candidate Gene |

| PgBAHD97 | BAHD | > 0.8 | > 0.9 | Candidate Gene |

| PgBAHD99 | BAHD | > 0.8 | > 0.9 | Candidate Gene |

Mechanism of Malonyl Group Attachment to Glucose Units

Endogenous Biotransformation and Interconversion of Ginsenosides within Plants

Within the Panax plant, ginsenosides are not static molecules. They are part of a dynamic system of synthesis, storage, and interconversion, where the structure of one ginsenoside can be modified to form another. This metabolic flux allows the plant to respond to developmental and environmental needs.

A primary mechanism for the interconversion of ginsenosides is the enzymatic cleavage of sugar moieties from the triterpene backbone. This process is carried out by a class of enzymes known as glycoside hydrolases, or glycosidases. scienceopen.com In Panax species, β-glucosidases are particularly important, as they selectively hydrolyze the β-glycosidic bonds that link sugars to the aglycone at the C-3 and C-20 positions. scienceopen.comnih.gov

For example, the conversion of the major ginsenoside Rb1 into ginsenoside Rd is a well-documented pathway that involves the cleavage of the terminal glucose molecule from the sugar chain at the C-20 position. nih.govnih.govnih.gov Similarly, ginsenosides Rb2 and Rc can also be converted to Rd through the removal of their respective terminal sugars (arabinopyranose and arabinofuranose) at the C-20 position. sci-hub.seoup.com This deglycosylation is a key step in creating the diversity of minor ginsenosides found in the plant. mdpi.comnih.gov

The formation of the structurally complex ginsenoside Ra3 is an anabolic process that occurs via the sequential addition of sugar molecules to a protopanaxadiol (PPD) core, a process catalyzed by UDP-glycosyltransferases (UGTs). nih.govscience.govnih.gov The structure of ginsenoside Ra3 features a disaccharide [Glc(2-1)Glc] at the C-3 position and a trisaccharide [Glc(6-1)Glc(3-1)Xyl] at the C-20 position. mdpi.commdpi.com

The biosynthesis of Ra3 likely involves several precursor ginsenosides in a stepwise pathway:

From Rd to Rb1: Ginsenoside Rd has a single glucose at C-20. The addition of a second glucose molecule to this position by a specific UGT (such as one from the UGT94 family) forms the C-20 diglucoside chain [Glc(6-1)Glc], resulting in the formation of Ginsenoside Rb1. nih.gov

From Rb1 to Ra3: The final step in the formation of Ra3 is the attachment of a xylose molecule to the inner glucose of the C-20 sugar chain of Ginsenoside Rb1. This specific xylosylation step is catalyzed by a UDP-xylose transferase. The existence of such enzymes in the UGT94 family has been confirmed in Panax species, where an enzyme was identified that adds a xylose moiety to ginsenoside Rg1. A similar UGT is responsible for the xylosylation of Rb1 to yield the unique trisaccharide structure of Ginsenoside Ra3.

This pathway illustrates that the formation of Ra3 is not a result of cleavage but rather a sophisticated biosynthetic construction, building upon simpler ginsenoside structures like Rd and Rb1.

The biosynthesis and accumulation of ginsenosides, including Ra3 and its precursors, are not uniform throughout the ginseng plant. nih.gov The profile and concentration of these compounds vary significantly depending on the plant part, tissue, and age. nih.gov This differential distribution reflects the specialized metabolic roles of different tissues. mdpi.com

Organ-Specific Profiles: Studies consistently show that the total content of ginsenosides is often highest in the leaves, followed by the root hairs, rhizome, and main root. Furthermore, the ratio of PPD-type to PPT-type ginsenosides differs between organs; for instance, leaves are often richer in PPT-type ginsenosides, while roots accumulate more PPD-types.

Tissue-Specific Profiles: Within the root itself, there is a distinct distribution. The outer layers, such as the periderm (skin) and cortex, contain significantly higher concentrations of ginsenosides than the inner xylem or pith. science.gov For example, the amount of ginsenosides in the periderm can be more than double that of other parts of the main root. Mass spectrometry imaging has revealed that ginsenoside Ra3, along with Ra1 and Ra2, is distributed at high concentrations in the bark (periderm and cortex). science.gov

This compartmentalization suggests that the enzymes responsible for ginsenoside biotransformation, including the UGTs and BAHD acyltransferases, have tissue-specific expression patterns, leading to the distinct chemical profiles observed across the plant. mdpi.com

Interactive Data Table: Ginsenoside Distribution in Panax ginseng

The table below summarizes the relative distribution of ginsenosides in different parts of the Panax ginseng plant based on research findings.

| Plant Part | Total Ginsenoside Content (Relative) | Dominant Ginsenoside Type(s) | Specific Findings |

| Leaf | Highest | PPT-type often higher than in roots | Total content can be up to 12 times higher than the main root. |

| Rhizome | High | PPD/PPT ratio can decrease with age. | Contains a diverse profile of ginsenosides. |

| Main Root | Lower | Stable PPD/PPT ratio (approx. 1.0). | The primary part used traditionally, but lower in total content. |

| Root Hair | High | PPD-type often higher than PPT-type. | Higher content than the main root. |

| Periderm | Very High | PPD-type often higher than PPT-type. | Can contain more than double the ginsenosides of inner root tissues. science.gov |

Formation of Ginsenoside Ra3 from Other Ginsenosides (e.g., Rd, Rc, Rb2, Rb3, Rb1, Ra2, Ra1)

Biotransformation of Ginsenoside Ra3 by External Factors

The chemical structure and concentration of ginsenosides within ginseng preparations can be significantly altered by external factors, particularly through processing and enzymatic action. These transformations can lead to the conversion of major, naturally occurring ginsenosides into less common or "rare" ginsenosides. This section explores the biotransformation of Ginsenoside Ra3 under the influence of specific processing methods and in vitro enzymatic reactions.

Impact of Processing Methods (e.g., Steaming, Heating) on Ginsenoside Profile

Thermal processing, such as steaming, is a traditional method used to produce red ginseng from fresh ginseng. This process induces significant changes in the ginsenoside profile, often leading to the formation of ginsenosides that are not present or are found in low concentrations in the raw plant material. researchgate.netnih.gov Ginsenoside Ra3 is one of the saponins that emerges as a result of this heat-induced transformation. nih.gov

Research has shown that the steaming process can increase the content of several regular ginsenosides, including Ra3. worldscientific.com This increase is primarily due to the conversion of their corresponding malonyl-ginsenoside precursors. worldscientific.com Fresh ginseng contains malonyl-ginsenosides, which are structurally similar to regular ginsenosides but have an additional malonyl group. During steaming, these precursors undergo demalonylation, where the malonyl group is eliminated, converting them into their respective regular ginsenoside forms. worldscientific.com Specifically, malonyl-ginsenoside Ra3 is converted into Ginsenoside Ra3 during steaming, contributing to the unique saponin profile of red ginseng. worldscientific.com

This heat-driven conversion is a key factor in the differentiation of red ginseng from white (dried fresh) ginseng, with the presence of ginsenosides like Ra3 considered characteristic of the steamed product. researchgate.netnih.gov

Table 1: Effect of Steaming on Ginsenoside Ra3 Precursor

| Precursor Compound | Processing Method | Resulting Compound | Transformation Pathway |

|---|

Enzymatic Transformation in vitro

Beyond thermal processing, the structure of Ginsenoside Ra3 can be modified through enzymatic action. Enzymes, particularly glycosidases, can selectively cleave sugar moieties from the ginsenoside backbone, a process known as deglycosylation. mdpi.comnih.gov This bioconversion is a primary method for producing minor ginsenosides from major ones. nih.gov

In vitro studies utilizing extracts from Panax notoginseng leaves and inflorescences have demonstrated the enzymatic transformation of Ginsenoside Ra3. When extracted with water, endogenous proteins (enzymes) within the plant material can mediate this conversion. acs.org Research has identified that these enzymes selectively cleave the β-(1→2)-glucosidic linkage at the C-3 position of the Ginsenoside Ra3 molecule. acs.org This specific hydrolysis results in the formation of a novel, transformed compound identified as PN03. acs.org

This enzymatic biotransformation highlights a specific pathway for modifying Ginsenoside Ra3, yielding a new chemical entity with a different structure. Such transformations are of significant interest as they generate novel compounds that may possess unique biological activities.

Table 2: In Vitro Enzymatic Biotransformation of Ginsenoside Ra3

| Substrate | Enzyme Source | Transformation Pathway | Product |

|---|

Isolation and Purification Methodologies for Ginsenoside Ra3

Chromatographic Separation and Purification Strategies

The purification of Ginsenoside Ra3 relies heavily on a multi-step chromatographic approach, leveraging the compound's unique physicochemical properties to achieve high purity.

Initial fractionation of the crude plant extract is often accomplished using column chromatography with various adsorbents. Macroporous resins, such as D-101, are frequently employed in the preliminary purification step. psu.eduplos.org The crude extract is loaded onto the D-101 resin column and eluted with a gradient of ethanol-water mixtures. psu.eduplos.org This process effectively removes a significant portion of impurities and enriches the total saponin (B1150181) fraction. For instance, a crude extract can be suspended in water and passed through a D-101 resin column, with subsequent elution using methanol-water mixtures (e.g., 0:1 followed by 3:2) to obtain a total ginsenoside fraction. mdpi.comresearchgate.net

Following the initial cleanup with macroporous resin, silica (B1680970) gel column chromatography is a common subsequent step. psu.edumdpi.comresearchgate.net This technique separates compounds based on their polarity. The enriched saponin fraction is applied to a silica gel column and eluted with a solvent system, typically a mixture of chloroform, methanol, and water in varying ratios (e.g., 6:4:1). mdpi.comresearchgate.netsemanticscholar.org This step allows for the separation of ginsenosides (B1230088) into different fractions based on their polarity.

Table 1: Example of Column Chromatography Systems for Ginsenoside Ra3 Pre-purification

| Chromatographic Support | Elution Solvents | Purpose |

| D-101 Macroporous Resin | Water, Ethanol-Water mixtures (e.g., 35%, 80%) psu.edu | Initial enrichment of total saponins (B1172615) from crude extract. psu.eduplos.orgmdpi.com |

| Silica Gel | Chloroform-Methanol-Water (e.g., 6:4:1) mdpi.comsemanticscholar.org | Fractionation of total saponins based on polarity. mdpi.comresearchgate.net |

This table is for illustrative purposes and specific conditions may vary between studies.

For the final purification of Ginsenoside Ra3 to a high degree of purity, High-Performance Liquid Chromatography (HPLC) and its scaled-up version, Preparative HPLC (Prep-HPLC), are indispensable. psu.edunih.gov After initial fractionation by column chromatography, the fractions containing malonyl-ginsenoside Ra3 are further purified using preparative HPLC. mdpi.comsemanticscholar.orgresearchgate.net

This high-resolution technique often utilizes a reversed-phase column, such as a C18 column. psu.eduresearchgate.net The separation is achieved by eluting the sample with a gradient of acetonitrile (B52724) and water. semanticscholar.orgmdpi.com For example, a gradient of acetonitrile-water from 20% to 50% has been successfully used to isolate malonyl-ginsenoside Ra3 from a fraction previously obtained by silica gel chromatography. researchgate.netsemanticscholar.org The eluent is monitored by a detector, typically UV, allowing for the collection of the pure compound. researchgate.netmdpi.com

Table 2: Example of Preparative HPLC Conditions for Ginsenoside Ra3 Isolation

| Column Type | Mobile Phase | Detection | Outcome |

| Reversed-phase C18 psu.eduresearchgate.net | Acetonitrile-Water gradient (e.g., 20% to 50% acetonitrile) researchgate.netsemanticscholar.org | UV researchgate.netmdpi.com | Isolation of high-purity malonyl-ginsenoside Ra3. semanticscholar.org |

This table provides a general overview; specific parameters can be optimized for each separation.

Counter-current chromatography (CCC) offers a valuable alternative to traditional liquid-solid chromatography for the separation of natural products like ginsenosides. nih.gov Techniques such as Centrifugal Partition Chromatography (CPC) and High-Speed Counter-Current Chromatography (HSCCC) are liquid-liquid partition methods that avoid the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. nih.govalfachemic.com

These methods have been effectively used for the preparative separation of various ginsenosides. nih.gov The process involves selecting a suitable two-phase solvent system. A crude or partially purified saponin fraction is then subjected to separation in the CCC instrument. nih.gov For instance, a two-phase solvent system composed of chloroform, methanol, water, and isopropanol (B130326) (e.g., in a 4:3:2:1 volume ratio) has been used for the HSCCC separation of protopanaxadiol (B1677965) and protopanaxatriol (B1242838) ginsenoside fractions. researchgate.net While specific applications for the direct isolation of Ginsenoside Ra3 using these techniques are less commonly detailed, the success of HSCCC in separating closely related ginsenosides suggests its potential applicability. researchgate.netnih.gov

Advanced Analytical Characterization of Ginsenoside Ra3

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone in the analysis of ginsenosides (B1230088), providing critical information on molecular weight and structure. Various MS techniques are utilized to offer a comprehensive profile of Ginsenoside Ra3.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing large, thermally labile molecules like Ginsenoside Ra3. In negative ion mode, ESI-MS analysis of a related compound, malonylginsenoside Ra3, revealed a deprotonated molecule at m/z 1325.4 [M-H]⁻, indicating a molecular weight of 1326 for the malonyl derivative. researchgate.net Subsequent fragmentation of this precursor ion was observed, providing initial structural insights. researchgate.net For Ginsenoside Ra3 itself, which has a molecular formula of C₅₉H₁₀₀O₂₇ and a molecular weight of 1241.41 g/mol , ESI-MS is crucial for confirming its molecular mass. alfachemic.com The technique is often operated in both positive and negative ion modes to maximize the information obtained, with the negative ion mode generally showing higher sensitivity for ginsenosides. researchgate.netacs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is indispensable for detailed structural analysis and differentiating between isomeric ginsenosides. mdpi.com This technique involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This process helps to elucidate the sequence and linkage of the sugar moieties attached to the aglycone core.

For instance, the fragmentation pattern of malonylginsenoside Ra3 in negative ESI-MS/MS showed characteristic losses of its constituent groups. Key fragment ions were observed at m/z 1281 [M-CO₂]⁻, 1239 [M-COCH₂COOH]⁻, 1107 [M-COCH₂COOH-xyl]⁻, 945 [M-COCH₂COOH-glc-xyl]⁻, 783 [M-COCH₂COOH-xyl-2glc-H]⁻, 621 [M-COCH₂COOH-xyl-3glc-H]⁻, and 459 [M-COCH₂COOH-xyl-4glc-H]⁻. researchgate.net This sequential loss of the malonyl group, xylose, and multiple glucose units provides a clear fingerprint of its structure. researchgate.net The ability of MS/MS to generate unique fragmentation patterns is critical for distinguishing Ginsenoside Ra3 from its isomers, which may have the same molecular weight but differ in the arrangement of their sugar chains. mdpi.comnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) for Molecular Formula Determination

High-resolution electrospray ionization mass spectrometry (HRESI-MS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. For a derivative, malonylginsenoside Ra3, HRESI-MS analysis yielded a sodium adduct ion [M+Na]⁺ at an m/z of 1349.6348. semanticscholar.org This experimental value was in close agreement with the calculated value of 1349.6353 for the molecular formula C₆₂H₁₀₂NaO₃₀, thus confirming its elemental composition. semanticscholar.org Similarly, for Ginsenoside Ra3, HRESI-MS would be used to confirm its molecular formula of C₅₉H₁₀₀O₂₇. alfachemic.com

Ultra-Performance Liquid Chromatography (UPLC) Coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF/MS) for Profiling

The coupling of ultra-performance liquid chromatography (UPLC) with quadrupole time-of-flight mass spectrometry (QTOF/MS) is a powerful tool for the comprehensive profiling of ginsenosides in complex mixtures like ginseng extracts. frontiersin.orgnih.gov UPLC provides high-resolution separation of compounds, while QTOF/MS offers accurate mass measurements and the ability to perform MS/MS fragmentation for structural confirmation. semanticscholar.orgnih.gov

This technique has been successfully used to differentiate between various types of ginseng by identifying key marker compounds, including Ginsenoside Ra3 and its malonylated form. frontiersin.orgnih.gov For example, a UPLC-QTOF-MS/MS method was developed to distinguish between mountain-cultivated ginseng and garden ginseng, where malonyl-ginsenoside Ra3 was identified as one of the potential quality markers. frontiersin.org The high sensitivity and resolution of this method allow for the detection and tentative identification of numerous ginsenosides in a single run. mdpi.comsemanticscholar.org

Online Two-Dimensional Liquid Chromatography Coupled to Mass Spectrometry (2D LC-MS) for Biotransformation Product Characterization

Online two-dimensional liquid chromatography coupled to mass spectrometry (2D LC-MS) offers enhanced separation capabilities for extremely complex samples, such as those containing biotransformation products of ginsenosides. nih.gov This method utilizes two different chromatographic columns, often a hydrophilic interaction chromatography (HILIC) column in the first dimension and a reversed-phase (RP) column in the second, to achieve a more comprehensive separation. nih.govresearchgate.net

A study using an online HILIC×RP-LTQ-MS method demonstrated that Ginsenoside Ra3, among other ginsenosides, can be transformed into a new product, designated PN03, when extracted with water. nih.govresearchgate.net This biotransformation involves the selective cleavage of the β-(1→2)-glucosidic linkage at the C-3 position of the aglycone. nih.govresearchgate.net The high resolving power of 2D LC-MS was crucial for separating and identifying these transformation products. researchgate.netsci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of complex organic molecules like Ginsenoside Ra3. semanticscholar.orgresearchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the nature of the attached sugar units.

The structure of Ginsenoside Ra3 was confirmed through extensive 1D and 2D NMR experiments performed on its derivative, malonylginsenoside Ra3, and its alkaline hydrolysis product, which is identical to Ginsenoside Ra3. semanticscholar.org The ¹H-NMR and ¹³C-NMR data for the hydrolysis product (referred to as compound 1a) were recorded in a mixture of pyridine-d₅ and D₂O. semanticscholar.org The absolute configurations of the sugar moieties were determined to be β-D-glucose and β-D-xylose through further analysis. semanticscholar.org The (20S) stereochemistry of the aglycone was established by comparing its NMR data with known compounds. semanticscholar.org

Table 1: ¹³C-NMR Spectroscopic Data for Ginsenoside Ra3 (Compound 1a) in C₅D₅N + D₂O

| Atom | Chemical Shift (δ) in ppm | Atom | Chemical Shift (δ) in ppm |

| C-1 | 39.3 | C-20 | 83.5 |

| C-2 | 26.7 | C-21 | 22.6 |

| C-3 | 88.9 | C-22 | 35.8 |

| C-4 | 39.7 | C-23 | 22.8 |

| C-5 | 56.4 | C-24 | 126.3 |

| C-6 | 18.3 | C-25 | 130.9 |

| C-7 | 35.1 | C-26 | 25.8 |

| C-8 | 40.0 | C-27 | 17.9 |

| C-9 | 50.2 | C-28 | 28.1 |

| C-10 | 37.1 | C-29 | 16.5 |

| C-11 | 30.9 | C-30 | 17.3 |

| C-12 | 70.4 | C-3 Glc | |

| C-13 | 49.3 | C-1' | 105.4 |

| C-14 | 51.5 | C-2' | 83.9 |

| C-15 | 30.9 | C-3' | 78.0 |

| C-16 | 26.8 | C-4' | 71.7 |

| C-17 | 54.8 | C-5' | 78.2 |

| C-18 | 16.2 | C-6' | 62.9 |

| C-19 | 16.2 | C-3 Glc | |

| C-1'' | 105.9 | ||

| C-2'' | 76.5 | ||

| C-3'' | 78.4 | ||

| C-4'' | 71.3 | ||

| C-5'' | 78.0 | ||

| C-6'' | 63.4 | ||

| C-20 Glc | C-20 Glc | ||

| C-1''' | 98.4 | C-1'''' | 107.0 |

| C-2''' | 74.9 | C-2'''' | 75.2 |

| C-3''' | 86.8 | C-3'''' | 77.1 |

| C-4''' | 69.8 | C-4'''' | 70.8 |

| C-5''' | 77.4 | C-5'''' | 67.2 |

| C-6''' | 69.5 | C-20 Xyl | |

| C-1''''' | 106.2 | ||

| Source: Adapted from Molecules 2010, 15, 2322. semanticscholar.org |

1D and 2D NMR Data Analysis

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural determination of complex natural products like ginsenoside Ra3. nih.govlookchem.com Techniques such as ¹H-NMR, ¹³C-NMR, DEPT, COSY, HMQC, and HMBC are utilized to assign the proton and carbon signals of the molecule, confirming its intricate structure. semanticscholar.org The structure of ginsenoside Ra3 has been identified as (20S)-protopanaxadiol-3-O-(6-O-malonyl-beta-D-glucopyranosyl(1-->2)-beta-D-glucopyranoside-20-O-beta-D-xylopyranosyl(1-->3)-beta-D-glucopyranosyl(1-->6)-beta-D-glucopyranoside through extensive 1D and 2D NMR analysis, along with high-resolution electrospray ionization mass spectrometry (HRESI-MS). nih.govresearchgate.net The analysis of a related compound, malonylginsenoside Ra3, revealed spectroscopic data very similar to ginsenoside Ra3, with key differences attributed to the malonyl group. semanticscholar.org The connection of this malonyl group was confirmed using Heteronuclear Multiple Bond Correlation (HMBC) experiments. semanticscholar.org

Carbon-13 NMR (¹³C-NMR) for Accurate Structure Determination

Carbon-13 NMR (¹³C-NMR) spectroscopy is particularly crucial for the unambiguous structural elucidation of ginsenosides. semanticscholar.org It provides detailed information about the carbon skeleton of the molecule. The ¹³C-NMR data for ginsenoside Ra3, obtained from the alkaline hydrolysis of malonylginsenoside Ra3, has been instrumental in confirming its structure. semanticscholar.orgresearchgate.net The chemical shifts observed in the ¹³C-NMR spectrum allow for the precise assignment of each carbon atom in the aglycone and the attached sugar moieties. researchgate.net

Below is a table summarizing the ¹³C-NMR data for the aglycone part of ginsenoside Ra3.

| Carbon | Chemical Shift (δC) |

| C-1 | 39.3 |

| C-2 | 28.1 |

| C-3 | 88.8 |

| C-4 | 40.0 |

| C-5 | 56.6 |

| C-6 | 18.3 |

| C-7 | 35.1 |

| C-8 | 40.0 |

| C-9 | 50.3 |

| C-10 | 37.1 |

| C-11 | 31.0 |

| C-12 | 70.8 |

| C-13 | 49.5 |

| C-14 | 51.5 |

| C-15 | 30.9 |

| C-16 | 26.7 |

| C-17 | 55.2 |

| C-18 | 16.3 |

| C-19 | 16.0 |

| C-20 | 83.5 |

| C-21 | 22.7 |

| C-22 | 36.1 |

| C-23 | 23.3 |

| C-24 | 126.0 |

| C-25 | 130.8 |

| C-26 | 25.8 |

| C-27 | 17.9 |

| C-28 | 28.1 |

| C-29 | 16.5 |

| C-30 | 17.3 |

| Data is presented for the aglycone portion of the molecule. The data was acquired in a C5N5-d6 and D2O solvent mixture. |

Chromatographic Quantification Techniques

Accurate quantification of ginsenoside Ra3 in various Panax materials is essential for quality control and standardization. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is the gold standard for this purpose.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantitative analysis of ginsenosides. nih.govd-nb.info This technique, often utilizing multiple reaction monitoring (MRM) mode, allows for the precise measurement of specific ginsenosides even in complex mixtures. d-nb.info Methods have been developed for the simultaneous analysis of multiple ginsenosides, demonstrating good linearity, repeatability, and precision. nih.govresearchgate.net The optimization of MS/MS parameters, such as collision energy, is crucial for achieving the best quantitative results. nih.gov

UPLC-Triple-TOF-MS/MS for Comprehensive and Sensitive Quantification

Ultra-performance liquid chromatography coupled with triple time-of-flight tandem mass spectrometry (UPLC-Triple-TOF-MS/MS) provides a comprehensive and sensitive approach for both characterizing and quantifying ginsenosides. researchgate.net This method allows for the untargeted analysis of a wide range of ginsenosides, with one study identifying 225 ginsenosides from the root of Panax quinquefolius. researchgate.net Subsequently, a targeted analysis using a rapid UFLC-ESI-MS/MS method can be employed to quantify specific marker ginsenosides. researchgate.net This powerful combination of untargeted and targeted analysis provides valuable fingerprint information for the authentication and quality evaluation of ginseng. researchgate.net

Application of Analytical Methods in Quality Control and Authentication of Panax Materials

The analytical methods described above are vital for the quality control and authentication of Panax materials. nih.govoup.com Chromatographic fingerprinting is a widely used tool for this purpose. plos.org By analyzing the profile of ginsenosides, including Ra3, it is possible to differentiate between different Panax species, plant parts (root, stem, leaf), and even ginseng grown in different environments. semanticscholar.orgresearchgate.netresearchgate.net For instance, studies have shown that ginsenoside Ra3, among others, can be a characteristic component to distinguish between different types of ginseng. researchgate.net These analytical techniques provide the necessary information to ensure the authenticity and consistency of ginseng products on the market. nih.gov

Imaging Techniques for Cellular and Tissue Localization Studies

Desorption electrospray ionization mass spectrometry (DESI-MS) imaging is a powerful technique used to visualize the spatial distribution of ginsenosides within plant tissues. oup.com Studies have used this method to map the location of various ginsenosides, including Ra3, in the cross-sections of ginseng roots. oup.com This provides valuable insights into the biosynthesis and accumulation of these compounds within the plant. For example, DESI-MS imaging has shown that ginsenoside Ra3 exhibits a diffuse distribution within the root cross-section, with a higher concentration around the bark. oup.com This information is crucial for understanding the biological roles of ginsenosides in the plant and can inform harvesting and processing practices.

Molecular and Cellular Mechanisms of Ginsenoside Ra3 Action in Vitro Studies

Modulation of Cellular Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in transducing extracellular stimuli into intracellular responses. wjgnet.com They regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. wjgnet.com The MAPK signaling pathway is a critical target for therapeutic intervention in various diseases. nih.gov

While numerous ginsenosides (B1230088) have been shown to modulate MAPK signaling, specific in vitro data on Ginsenoside Ra3 is not extensively detailed in the available literature. For context, other ginsenosides have demonstrated significant effects. For instance, Ginsenoside Rg1 has been shown to alleviate myelosuppression by inhibiting the MAPK pathway. wjgnet.com Other studies indicate that certain ginsenosides can suppress the activation of specific MAPKs like p38, which is implicated in inflammatory responses. nih.gov However, studies focusing explicitly on the direct regulatory effect of Ginsenoside Ra3 on MAPK pathway components are not prominently featured in the analyzed research.

AMP-activated Protein Kinase (AMPK) is a crucial cellular energy sensor that maintains energy homeostasis. nih.gov Its activation triggers a shift in metabolism from anabolic pathways that consume ATP to catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake. nih.govmdpi.com

The activation of AMPK is a known mechanism for several ginsenosides. For example, Ginsenoside Rg3 has been shown to reduce lipid accumulation in HepG2 cells and induce the browning of adipocytes through AMPK activation. nih.govmdpi.com Research also suggests that ginsenosides like CK and Rg3 can induce apoptosis in colon cancer cells via an AMPK-dependent pathway. koreascience.kr While some evidence suggests that ginsenosides, as a class, may attenuate hepatic lipid accumulation through AMPK activation, specific studies detailing the direct activation of AMPK by Ginsenoside Ra3 remain limited in the provided sources. scispace.com

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade is a pivotal intracellular pathway that governs cell proliferation, growth, survival, and metabolism. frontiersin.org Dysregulation of this pathway is frequently observed in various cancers, making it a key therapeutic target. plos.orgplos.org

Several ginsenosides are known to exert their anticancer effects by modulating this pathway. nih.gov For instance, Ginsenoside Rk3 has been demonstrated to induce apoptosis and autophagy in esophageal cancer cells by blocking the PI3K/Akt/mTOR pathway. plos.org Similarly, Ginsenoside Rg3 has been found to inhibit angiogenesis in endometriosis by targeting the VEGFR-2-mediated PI3K/Akt/mTOR pathway. plos.org In some contexts, ginsenosides can also activate this pathway; Ginsenoside Rg1, for example, protects cardiomyocytes from hypoxia by activating the PI3K/Akt/mTOR pathway. db-thueringen.de Despite the extensive research on other ginsenosides, specific in vitro studies that conclusively detail the influence of Ginsenoside Ra3 on the PI3K/Akt/mTOR signaling cascade are not specified in the available research.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade involved in regulating the immune and inflammatory responses, cell proliferation, and apoptosis. plos.orgnih.gov The activation of NF-κB promotes the transcription of numerous pro-inflammatory cytokines and other mediators. plos.org

The inhibitory effect of various ginsenosides on the NF-κB pathway is well-documented. Ginsenoside Rb3 has been shown to protect cardiomyocytes against ischemia-reperfusion injury by inhibiting the JNK-mediated NF-κB pathway. plos.orgmedsci.org This action involves preventing the phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit. plos.orgmedsci.org Other ginsenosides, including Rg3, have also been shown to downregulate NF-κB activity. nih.gov However, direct experimental evidence from in vitro studies focusing specifically on the modulation of the NF-κB pathway by Ginsenoside Ra3 is not clearly established in the reviewed literature.

The PERK/Nrf2/HMOX1 pathway is a significant cellular defense mechanism against oxidative stress. PERK (Protein kinase R-like endoplasmic reticulum kinase) can activate Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including Heme Oxygenase-1 (HMOX1). techscience.comresearchgate.net

Studies have implicated this pathway in the protective effects of certain ginsenosides. For example, Ginsenoside Rb3 has been found to mitigate oxidative stress by activating the PERK/Nrf2/HMOX1 antioxidation signaling pathway in both in vivo and in vitro models. techscience.comresearchgate.netresearchgate.net This activation enhances the total antioxidant capacity of cells. researchgate.net While this mechanism is established for closely related compounds, specific research demonstrating the involvement of Ginsenoside Ra3 in the PERK/Nrf2/HMOX1 pathway is not available in the provided search results.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a nuclear receptor that functions as a key transcription factor in the regulation of lipid metabolism, particularly fatty acid oxidation. nih.gov Its activation is crucial for managing energy metabolism in tissues with high energy demands, such as the heart. nih.govfrontiersin.org

The modulation of this pathway has been identified as a mechanism for some ginsenosides. In vitro studies have shown that Ginsenoside Rb3 exerts cardioprotective effects by regulating energy metabolism and apoptosis through the activation of the PPARα signaling pathway. techscience.comnih.govfrontiersin.org This activation leads to the up-regulation of key enzymes involved in the β-oxidation of fatty acids. nih.gov Similarly, Ginsenoside Rb1 has been shown to ameliorate ventricular remodeling by modulating a signaling axis that includes PPARα. mdpi.comresearchgate.net There is currently a lack of specific in vitro data detailing the direct role of Ginsenoside Ra3 in modulating the PPARα signaling pathway.

Data Tables

Table 1: Summary of Ginsenoside Ra3 and Cellular Signaling Pathways

| Pathway | Core Function | Documented Role of Ginsenoside Ra3 (In Vitro) |

|---|---|---|

| MAPKs | Regulates cell proliferation, differentiation, inflammation, and apoptosis. wjgnet.com | Specific studies directly linking Ginsenoside Ra3 to MAPK regulation are not detailed in the provided search results. |

| AMPK | Acts as a cellular energy sensor, promoting ATP-producing catabolic pathways. nih.gov | Direct evidence for Ginsenoside Ra3-mediated AMPK activation is not prominent in the available literature. |

| PI3K/Akt/mTOR | Governs cell growth, survival, proliferation, and metabolism. frontiersin.org | The specific influence of Ginsenoside Ra3 on this cascade is not explicitly documented in the reviewed sources. |

| NF-κB | Controls immune and inflammatory responses, cell survival, and proliferation. plos.orgnih.gov | Direct modulation of the NF-κB pathway by Ginsenoside Ra3 is not clearly established in the available research. |

| PERK/Nrf2/HMOX1 | A key pathway in the cellular defense against oxidative stress. techscience.comresearchgate.net | Research specifically linking Ginsenoside Ra3 to this antioxidant pathway was not found. |

| PPARα | Regulates lipid metabolism and fatty acid oxidation. nih.gov | A direct role for Ginsenoside Ra3 in modulating the PPARα pathway is not specified in the current literature. |

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| Ginsenoside Ra3 | |

| Ginsenoside Rb1 | |

| Ginsenoside Rb3 | |

| Ginsenoside Rg1 | |

| Ginsenoside Rg3 | |

| Ginsenoside Rk1 | |

| Ginsenoside Rk3 | |

| Compound K (CK) | |

| Mitogen-Activated Protein Kinases (MAPKs) | |

| AMP-activated Protein Kinase (AMPK) | |

| Phosphatidylinositol 3-kinase (PI3K) | |

| Protein Kinase B (Akt) | |

| mammalian Target of Rapamycin (mTOR) | |

| Nuclear Factor-kappa B (NF-κB) | |

| Protein kinase R-like endoplasmic reticulum kinase (PERK) | |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) | |

| Heme Oxygenase-1 (HMOX1) | |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | |

| IκB-α |

SIRT1 Pathway Activation

Current scientific literature available through targeted searches does not provide specific in vitro evidence detailing the direct activation of the SIRT1 pathway by Ginsenoside Ra3. While other ginsenosides, such as Rc and Rb2, have been identified as SIRT1 activators, similar dedicated studies on Ginsenoside Ra3 are not presently available. nih.govmedsci.org

Effects on Core Cellular Processes

There is a lack of specific in vitro studies investigating the direct impact of Ginsenoside Ra3 on key apoptotic markers such as the Bcl-2 family of proteins (including the anti-apoptotic Bcl-2 and the pro-apoptotic BAX) and the caspase cascade. While ginsenosides like Rg3 and Compound K have been shown to modulate the Bax/Bcl-2 ratio and activate caspases, research has not yet specifically elucidated these actions for Ginsenoside Ra3. nih.govkoreascience.krmdpi.com

Detailed investigations into the role of Ginsenoside Ra3 in the mitochondria-mediated apoptosis pathway are not currently available in the scientific literature. This pathway, often involving the release of cytochrome c from the mitochondria, is a known target for other ginsenosides like Rg3 and Rd, which have been shown to induce apoptosis through this mechanism. koreascience.krnih.govplos.org However, specific studies confirming a similar role for Ginsenoside Ra3 are absent.

The influence of Ginsenoside Ra3 on cellular ROS homeostasis is another area where specific research is wanting. Ginsenosides, as a class, are known to have dual roles in either promoting or scavenging ROS, depending on the specific compound and cellular context. nih.gov

Specific data from in vitro studies detailing the influence of Ginsenoside Ra3 on the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) is not available. Studies on other ginsenosides have demonstrated their ability to modulate these enzymes, thereby affecting the cellular antioxidant capacity, but these findings cannot be directly attributed to Ginsenoside Ra3 without specific experimental evidence. nih.govacademicjournals.org

Modulation of Reactive Oxygen Species (ROS) Homeostasis

Impact on Intracellular ROS Production and Accumulation

Ginsenoside Ra3, a protopanaxadiol-type ginsenoside, has been noted for its antioxidant properties, which are relevant to its therapeutic potential. researchgate.net In studies related to myocardial ischemia-reperfusion injury, Ginsenoside Rb3, a structurally similar compound, was found to significantly reduce the accumulation of reactive oxygen species (ROS). phytopurify.com This was evidenced by a decrease in malondialdehyde levels and an increase in superoxide dismutase activity in the myocardium. phytopurify.com While direct studies on Ginsenoside Ra3 are limited, the antioxidant activities of other ginsenosides provide a basis for its potential mechanisms. researchgate.netnih.gov For instance, various ginsenosides have been shown to protect cells from oxidative damage by inhibiting lipid peroxidation and regulating antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.govfrontiersin.org In the context of doxorubicin-induced cardiotoxicity, ginsenoside Rg3 has been shown to counteract cardiac injury by activating the Nrf2/ARE signaling pathway, which is crucial for antioxidant defense, and restoring the balance of antioxidant enzymes like SOD. mdpi.com The regulation of ROS is a key mechanism through which ginsenosides may exert their protective effects against cellular stress and damage. nih.govnih.gov

Influence on Inflammatory Responses and Mediators (e.g., COX-2, iNOS)

Ginsenoside Ra3 is part of a class of compounds known to modulate inflammatory responses. researchgate.net While specific data on Ra3 is not abundant, research on structurally related ginsenosides provides significant insights. For example, Ginsenoside Rb3 has been shown to inhibit the induction of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) mRNA. phytopurify.com Similarly, Ginsenoside Rd has demonstrated anti-inflammatory effects by down-regulating the expression of iNOS and COX-2 in LPS-stimulated macrophages and in mouse liver, an effect mediated by the suppression of NF-κB activity. nih.gove-century.us Other ginsenosides, such as Rg3 and Rh2, also exhibit anti-inflammatory properties by inhibiting the expression of COX-2 and other inflammatory mediators like TNF-α and IL-1β. mdpi.comacademicjournals.orgmdpi.comhku.hk This inhibition of key inflammatory enzymes and cytokines is a common mechanism of action for many ginsenosides, suggesting a similar potential for Ra3. nih.govfrontiersin.org

Regulation of Cellular Proliferation and Differentiation

Ginsenosides have been extensively studied for their role in bone metabolism, particularly in promoting the activity and differentiation of osteoblasts, the cells responsible for bone formation. nih.gov While specific studies on Ginsenoside Ra3 are limited, the general effects of ginsenosides on osteoblasts are well-documented. researchgate.netalfachemic.com Key markers of osteoblast differentiation, including alkaline phosphatase (ALP), collagen type 1 (COL-1), osteocalcin (B1147995) (OCN), and osteopontin (B1167477) (OPN), are upregulated by various ginsenosides. nih.govresearchgate.net For instance, ginsenosides like Rb1, Rb2, Rd, Re, Rg3, Rh1, Rh2, and CK have been shown to promote the expression of these markers. researchgate.net Ginsenoside Re, in particular, has been found to increase ALP activity and the mRNA expression of Runx2, Col1a1, Alp, and Ocn in MC3T3-E1 osteoblast precursor cells. mdpi.comnih.gov Similarly, Ginsenoside Rc has been observed to promote the expression of osteogenesis-related genes such as Col1, Alp, Runx2, Bmp2, and Ocn. mdpi.com These compounds often exert their effects by modulating signaling pathways crucial for osteogenesis, such as the BMP and Wnt/β-catenin pathways. researchgate.netnih.gov

Table 1: Effects of Various Ginsenosides on Osteoblast Differentiation Markers

| Ginsenoside | ALP | COL-1 | OCN | OPN | Runx2 | Source |

| Rb1 | ↑ | ↑ | ↑ | ↑ | ↑ | researchgate.netnih.gov |

| Rb2 | ↑ | ↑ | ↑ | ↑ | ↑ | researchgate.net |

| Rd | ↑ | ↑ | ↑ | ↑ | ↑ | researchgate.netmdpi.com |

| Re | ↑ | ↑ | ↑ | ↑ | ↑ | researchgate.netmdpi.comnih.gov |

| Rg3 | ↑ | ↑ | ↑ | ↑ | ↑ | researchgate.net |

| Rh1 | ↑ | ↑ | ↑ | ↑ | ↑ | researchgate.netmdpi.com |

| Rh2 | ↑ | ↑ | ↑ | ↑ | ↑ | researchgate.net |

| CK | ↑ | ↑ | ↑ | ↑ | ↑ | researchgate.net |

| Rc | ↑ | ↑ | ↑ | - | ↑ | mdpi.com |

| Note: "↑" indicates an increase in expression or activity. "-" indicates data not specified in the provided sources. |

In addition to promoting bone formation, ginsenosides also play a role in inhibiting bone resorption by suppressing the activity of osteoclasts. researchgate.netnih.gov This dual action is crucial for maintaining bone homeostasis. Several ginsenosides, including Rb1, Rg2, Rg3, and Rh2, have been shown to inhibit the generation and activity of osteoclasts. researchgate.net The mechanisms often involve the suppression of key signaling pathways like NF-κB and MAPK, which are essential for osteoclast differentiation. researchgate.netmdpi.com For example, Ginsenoside Rg3 has been found to inhibit osteoclast differentiation in RAW264.7 cells by suppressing the NF-κB and MAPK signaling pathways. mdpi.com Similarly, Ginsenoside Rb3 has been shown to dramatically inhibit RANKL-induced osteoclastogenesis. nih.gov Ginsenoside Re has also been demonstrated to inhibit osteoclast differentiation in a dose-dependent manner. nih.gov By inhibiting osteoclast activity, these compounds help to reduce bone loss. ajol.info

Effects on Osteoblast Activity and Differentiation Markers (e.g., ALP, COL-1, OCN, OPN)

Impact on Endoplasmic Reticulum (ER) Stress Responses

Recent studies have highlighted the role of ginsenosides in modulating endoplasmic reticulum (ER) stress, a condition that can lead to cell death. semanticscholar.org Ginsenoside Rg3 has been shown to induce ER stress in gallbladder cancer cells, leading to apoptosis. nih.govfrontiersin.org This was evidenced by the upregulation of CHOP, phosphorylation of IRE1 and PERK, and activation of caspase-12. nih.gov In another study, Rg3 was also found to induce ER stress and subsequent cell death in brown adipocytes. nih.gov Conversely, Ginsenoside Rh2 has been shown to mitigate ER stress-induced apoptosis and inflammation in hepatocytes. mdpi.com The modulation of ER stress appears to be a significant mechanism through which ginsenosides can exert their cytotoxic effects on cancer cells or protective effects on other cell types. frontiersin.orgmdpi.comnih.gov

Modulation of Epithelial-Mesenchymal Transition (EMT)

Ginsenosides have been shown to inhibit the epithelial-mesenchymal transition (EMT), a process that is crucial for cancer cell invasion and metastasis. frontiersin.org Ginsenoside Rg3 has been a particular focus of this research. It has been found to inhibit EMT in lung cancer cells by down-regulating FUT4, which in turn blocks the EGFR-mediated MAPK and NF-κB signaling pathways. oncotarget.comnih.gov Rg3 also suppresses EMT in colon cancer cells by downregulating the Notch-Hes1 signaling pathway. nih.gov Furthermore, it has been shown to block hypoxia-induced EMT in ovarian cancer cells by promoting the degradation of HIF-1α. plos.org In breast cancer models, Rg3 was found to repress MDSC-induced cancer stemness and EMT. plos.org Other studies have shown that Rg3 can inhibit TGF-β1-induced EMT in gastric cancer cells and that both Korean Red Ginseng and Rg3 can suppress Asian sand dust-induced EMT in nasal epithelial cells. mdpi.comasco.org This consistent finding across multiple cancer types highlights the potential of ginsenosides to interfere with a key mechanism of tumor progression.

Effects on Cellular Energy Metabolism

Direct experimental data elucidating the specific effects of purified Ginsenoside Ra3 on cellular energy metabolism, including glycolysis, the Krebs cycle, and oxidative phosphorylation, are not extensively documented in peer-reviewed literature. However, studies on other protopanaxadiol (B1677965) ginsenosides and various ginseng extracts provide a contextual framework for its potential activities.

Research on different extracts of Panax ginseng in H9C2 cardiomyoblasts has demonstrated that extracts with higher concentrations of ginsenosides can significantly modulate mitochondrial bioenergetics. For instance, a 90% ethanol (B145695) extract was found to dose-dependently enhance basal mitochondrial respiration, ATP production, and maximal respiration. nih.govresearchgate.net This suggests that ginsenoside-rich preparations can augment cellular energy-generating capacity.

Studies on individual, structurally related ginsenosides offer more specific insights. Ginsenoside Rg3, another protopanaxadiol, has been observed to improve mitochondrial function and promote mitochondrial biogenesis in myotubes under stress by enhancing the activity of peroxisome proliferator-activated receptor γ coactivator 1-α (PGC1-α) and its downstream transcription factors, nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (Tfam). nih.gov Similarly, Ginsenoside Rc is reported to act as an activator of Sirtuin 1 (SIRT1), a key regulator of metabolic pathways, thereby promoting energy metabolism in cardiomyocytes and neurons through increased ATP production and glucose uptake. medchemexpress.com An extract from black ginseng, which contains a variety of ginsenosides, was also shown to upregulate genes associated with mitochondrial function and antioxidant capacity. mdpi.com

While these findings highlight a potential role for the broader class of protopanaxadiol ginsenosides in modulating cellular energy, it is crucial to note that these effects cannot be directly attributed to Ginsenoside Ra3 without specific investigation. The unique glycosidic moieties of each ginsenoside can significantly influence its biological activity.

Table 1: In Vitro Effects of Related Ginsenosides on Cellular Energy Metabolism

| Ginsenoside/Extract | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 90% Ethanol Ginseng Extract | H9C2 | Increased basal respiration, ATP production, and maximal respiration. | nih.govresearchgate.net |

| Ginsenoside Rg3 | C2C12 Myotubes | Enhanced PGC1-α activity and mitochondrial biogenesis; protected against mitochondrial dysfunction. | nih.gov |

| Ginsenoside Rc | Cardiomyocytes, Neurons | Activated SIRT1, increased ATP production and glucose uptake. | medchemexpress.com |

| Black Ginseng Extract | - | Upregulated genes for NRF1, TFAM, and electron transport chain subunits. | mdpi.com |

Identification of Specific Cellular Targets and Receptor Interactions

The identification of specific, direct molecular targets and receptor binding for Ginsenoside Ra3 through in vitro assays remains a significant gap in the current research landscape. The available information is sparse and largely inferential.

One of the few direct investigations involved screening various ginsenosides for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. In this in vitro enzyme inhibition assay, Ginsenoside Ra3 demonstrated very weak activity, with an inhibition rate of less than 20% at a concentration of 24 mM. mdpi.com This finding suggests that α-glucosidase is not a primary or significant molecular target for Ginsenoside Ra3.

Broader research into the mechanisms of ginsenosides points to several potential modes of action that may be relevant to Ra3. Due to their amphiphilic structure, ginsenosides can insert into and interact with cellular membranes. This interaction can alter membrane fluidity and the function of embedded proteins, such as receptors and ion channels, without necessitating a specific ligand-receptor binding event.

Furthermore, it is widely hypothesized that many of the major, more complex ginsenosides, likely including Ra3, function as prodrugs. nih.gov Their large size and multiple sugar moieties can limit their direct cellular uptake and activity. Instead, they are metabolized by intestinal microflora into smaller, more bioavailable compounds like the aglycone 20(S)-protopanaxadiol (PPD). These metabolites may then be absorbed and exert biological effects by interacting with various intracellular targets. For example, PPD has been identified as a potential activator of muscle-type creatine (B1669601) kinase (CK-MM), a key enzyme in cellular energy buffering.

While some ginsenosides have been shown to be functional ligands for steroid hormone receptors, such as the glucocorticoid and estrogen receptors, no such direct binding has been demonstrated for Ginsenoside Ra3. frontiersin.org The absence of dedicated receptor binding assays or comprehensive target identification studies for Ginsenoside Ra3 means its specific molecular initiating events are yet to be discovered.

Emerging Research Areas and Future Directions in Ginsenoside Ra3 Studies

In-Depth Elucidation of Novel Biotransformation Products and Pathways for Ginsenoside Ra3

Ginsenoside Ra3, a protopanaxadiol-type saponin (B1150181) isolated from Panax ginseng, undergoes significant biotransformation, primarily through deglycosylation, which can alter its biological activity. globalsciencebooks.info Research indicates that upon oral administration, major ginsenosides (B1230088) are often hydrolyzed by intestinal bacteria into minor ginsenosides, which may possess enhanced physiological effects. globalsciencebooks.infonih.gov While specific biotransformation pathways for Ginsenoside Ra3 are still under detailed investigation, the general metabolic routes for protopanaxadiol (B1677965) ginsenosides involve the cleavage of sugar moieties. researchgate.netresearchgate.net

The processing of ginseng, such as in the creation of red ginseng, can also lead to the transformation of naturally occurring ginsenosides into other forms like Ra1, Ra2, and Ra3 through heat-induced deglycosylation. nih.gov The biotransformation of related protopanaxadiol ginsenosides often results in the production of metabolites like Compound K (CK), which is considered a final and highly absorbable metabolite. researchgate.netnih.gov The pathways can include steps such as Rb1 → Rd → F2 → CK and Rb1 → Rd → Rg3 → Rh2. mdpi.com These transformations are critical as the resulting minor ginsenosides often exhibit more potent biological activities than their larger precursors. nih.govmdpi.com

Future research is expected to focus on identifying the specific enzymes and microorganisms responsible for the stepwise deglycosylation of Ginsenoside Ra3. This will involve characterizing the intermediate and final metabolites to fully map its metabolic fate in the human body. Understanding these pathways is crucial for predicting its efficacy and for the potential development of methods to produce more active metabolites.

Table 1: General Biotransformation Pathways of Protopanaxadiol Ginsenosides

| Precursor Ginsenoside | Intermediate Products | Final Metabolite |

| Ginsenoside Rb1 | Ginsenoside Rd, Ginsenoside F2, Ginsenoside Rg3 | Compound K (CK), Ginsenoside Rh2 |

| Ginsenoside Rb2 | Compound O, Compound Y | Compound K (CK) |

| Ginsenoside Rc | Compound Mc | Compound K (CK) |

This table represents generalized pathways for protopanaxadiol ginsenosides and provides a likely model for the biotransformation of Ginsenoside Ra3.

Advanced Understanding of Enzymatic Roles and Regulatory Networks in Ginsenoside Ra3 Biosynthesis